(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid
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Overview
Description
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrFNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-fluorophenyl)acetic acid: Similar in structure but lacks the amino group.
(2S)-2-amino-2-(4-bromo-3-fluorophenyl)acetic acid: A positional isomer with the bromine and fluorine atoms swapped.
(2S)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid: Similar but with a chlorine atom instead of bromine.
Uniqueness
The unique combination of bromine, fluorine, and amino groups in (2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromo-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
MDZOSIXTARMDBU-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)F |
Origin of Product |
United States |
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